1-bromo-2-(2-isocyanatobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-2-(2-isocyanatobutyl)benzene is a chemical compound with the molecular formula C12H14BrNO. It is an important intermediate in the synthesis of various organic compounds, including biologically active molecules and pharmaceuticals. This compound has a wide range of applications in different fields of research and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-2-(2-isocyanatobutyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2-isocyanatobutyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or chloroform and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-(2-isocyanatobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which can be further utilized in synthetic applications.
Scientific Research Applications
1-bromo-2-(2-isocyanatobutyl)benzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-2-(2-isocyanatobutyl)benzene involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in various substitution reactions, where it can be replaced by other nucleophiles. The isocyanate group also contributes to its reactivity, enabling it to form urea and carbamate derivatives through reactions with amines and alcohols .
Comparison with Similar Compounds
Similar Compounds
1-bromo-2-isopropoxybenzene: Similar in structure but with an isopropoxy group instead of an isocyanate group.
1-bromo-2-(isocyanomethyl)benzene: Similar but with an isocyanomethyl group instead of an isocyanatobutyl group.
Uniqueness
1-bromo-2-(2-isocyanatobutyl)benzene is unique due to the combination of the bromine and isocyanate functional groups, which provide distinct reactivity patterns and synthetic utility. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
CAS No. |
2649047-51-6 |
---|---|
Molecular Formula |
C11H12BrNO |
Molecular Weight |
254.12 g/mol |
IUPAC Name |
1-bromo-2-(2-isocyanatobutyl)benzene |
InChI |
InChI=1S/C11H12BrNO/c1-2-10(13-8-14)7-9-5-3-4-6-11(9)12/h3-6,10H,2,7H2,1H3 |
InChI Key |
BYHWSGHVCGDISP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1Br)N=C=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.